2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a piperazine core linked to two distinct moieties:
- A 4-methoxyphenylsulfonyl group at position 2, which contributes electron-donating properties and enhances solubility.
The compound is synthesized via nucleophilic substitution reactions, as outlined in similar procedures (e.g., coupling α-halogenated ketones with heterocyclic thiols under basic conditions) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-15-3-5-16(6-4-15)32(28,29)13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)31-20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPIBPIOZJGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, including:
Formation of the 4-Methoxyphenylsulfonyl group: This can be achieved by sulfonylation of 4-methoxyaniline using sulfonyl chloride under basic conditions.
Synthesis of the 6-nitrobenzo[d]thiazole moiety: This step may involve nitration of benzo[d]thiazole followed by purification.
Coupling with piperazine: The 6-nitrobenzo[d]thiazole derivative is then reacted with piperazine to form the desired intermediate.
Final coupling: The intermediate is then coupled with the 4-methoxyphenylsulfonyl derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Research indicates that 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. The following key points summarize its biological mechanisms:
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates, which interact with cellular components, leading to cytotoxic effects. The sulfonyl group enhances solubility and facilitates transport across cell membranes, crucial for its bioactivity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : The compound has shown efficacy in inducing apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values indicating strong inhibition. |
| Study B | Showed anticancer activity in vitro against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent. |
| Study C | Investigated the pharmacokinetics and bioavailability, suggesting favorable absorption characteristics due to its solubility profile. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, often referred to as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound integrates a piperazine moiety with a sulfonamide and a nitrobenzo[d]thiazole, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
- Piperazine Ring : Associated with various pharmacological effects including anxiolytic and antipsychotic activities.
- Nitrobenzo[d]thiazole : A heterocyclic compound that may enhance cytotoxicity against cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain proteases, which are crucial in metabolic pathways.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), similar to other compounds containing piperazine and thiazole structures .
- Reactive Intermediates Formation : The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 20a | CDK2 | 0.004 |
| 20a | CDK9 | 0.009 |
Antimicrobial Activity
The sulfonamide moiety is traditionally associated with antimicrobial action. Studies have shown that related compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Significant |
| Urease | Moderate |
Study on Anticancer Properties
In a study conducted on various synthesized thiazole derivatives, it was found that those containing piperazine exhibited enhanced cytotoxic properties against HCT116 cell lines, leading to apoptosis through the activation of caspases .
Study on Antimicrobial Efficacy
Another investigation evaluated the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the para position of the aromatic ring significantly improved activity .
Q & A
Q. Characterization :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl group at δ 3.8 ppm for methoxy protons, benzo[d]thiazole protons at δ 8.2–8.5 ppm) .
- Elemental Analysis : Confirms C, H, N content (e.g., theoretical vs. observed ±0.3% deviation) .
Advanced: How can reaction yields be optimized for the nitrobenzo[d]thiazole-piperazine coupling step?
Answer:
Key factors affecting yield:
- Catalysis : Use of Pd(OAc)/Xantphos for Buchwald-Hartwig coupling (improves piperazine-thiazole bond formation, yields up to 83% vs. 33% without catalysis) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to THF .
- Temperature Control : Maintaining 80–90°C prevents nitro group decomposition while ensuring complete reaction .
Q. Troubleshooting :
- Low yields may stem from residual moisture; ensure anhydrous conditions using molecular sieves .
- Monitor reaction progress via TLC (R = 0.4 in 1:1 ethyl acetate/hexane) .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm, nitro N=O at 1520 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (e.g., m/z calculated: 528.12; observed: 528.09) .
- X-ray Crystallography (if applicable): Resolves π-stacking interactions between benzothiazole and methoxyphenyl groups (e.g., d = 3.5 Å) .
Advanced: How do structural modifications (e.g., nitro position) impact antiproliferative activity?
Answer:
- Nitro Group Position : Moving the nitro group from C6 to C5 on benzothiazole reduces IC against MCF-7 cells (from 12 µM to >50 µM), likely due to disrupted DNA intercalation .
- Sulfonyl Substituents : Replacing 4-methoxyphenyl with 4-chlorophenyl increases lipophilicity (logP from 2.1 to 3.4), enhancing membrane permeability but risking off-target toxicity .
Q. Validation :
Basic: What are standard protocols for evaluating in vitro stability?
Answer:
- Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C; quantify via HPLC at 0, 1, 4, 8, 24 hrs. Half-life <2 hrs suggests rapid esterase-mediated degradation .
- pH Stability : Test in buffers (pH 1.2–7.4) for 24 hrs. Nitro groups may hydrolyze at pH <2, requiring enteric coating for oral delivery .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from:
Q. Recommendation :
- Replicate studies with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
Basic: What computational methods predict this compound’s drug-likeness?
Answer:
- ADMET Prediction : Use SwissADME to calculate parameters:
Advanced: How to design SAR studies for sulfonyl group derivatives?
Answer:
Q. Data Analysis :
Basic: What are common degradation pathways under accelerated stability conditions?
Answer:
Q. Mitigation :
Advanced: How to elucidate the mechanism of action using omics approaches?
Answer:
Q. Validation :
- CRISPR knockout of identified targets (e.g., BCL2) rescues cell viability, confirming target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
